Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester
Description
The compound Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester (IUPAC name: ethyl 2-[(2,4-dichlorobenzyl)amino]-2-oxoacetate) is an ester derivative of oxamic acid. Its structure features:
- An ethyl ester group.
- A 2-oxoacetate backbone.
- A substituted benzylamine group with 2,4-dichlorophenyl moieties.
This compound’s structural framework is common in agrochemicals and pharmaceuticals due to the dichlorophenyl group’s electron-withdrawing properties, which enhance stability and reactivity.
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRYYPWDHHGRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989470 | |
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6951-42-4 | |
| Record name | NSC56258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl {[(2,4-dichlorophenyl)methyl]amino}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester typically follows these steps:
Starting Materials : The primary reactants are 2,4-dichlorobenzylamine and ethyl acetoacetate.
Reaction Conditions : The reaction is generally conducted under basic conditions using bases such as sodium ethoxide or potassium carbonate.
Mechanism : The process begins with the formation of an enolate intermediate from ethyl acetoacetate. This enolate then undergoes nucleophilic substitution with the 2,4-dichlorobenzylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the preparation of this compound may be optimized for scale:
Continuous Flow Reactors : Utilizing continuous flow reactors can enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Catalysts : The application of catalysts can significantly improve reaction rates and selectivity.
Purification Techniques : Advanced purification methods such as recrystallization and chromatography are employed to achieve high purity levels of the final product.
Summary Table of Preparation Methods
| Method Type | Description | Yield Potential |
|---|---|---|
| Laboratory Synthesis | Reaction of 2,4-dichlorobenzylamine with ethyl acetoacetate under basic conditions | Moderate to High |
| Industrial Synthesis | Continuous flow reactors with catalysts and advanced purification techniques | High |
Chemical Reactions Analysis
Types of Reactions
This compound can participate in several types of chemical reactions:
Oxidation : Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction : Reduction reactions can convert the compound into amines or alcohols.
Substitution : The dichlorophenyl group may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Acidic medium |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Anhydrous conditions |
| Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (Cl₂, Br₂) | Varies based on substrate |
Major Products Formed
The products formed from these reactions depend on specific conditions:
Oxidation yields carboxylic acids.
Reduction produces amines or alcohols.
Substitution leads to various substituted aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research has indicated that derivatives of acetic acid, particularly those with halogenated phenyl groups, exhibit significant antimicrobial activity. Studies have synthesized various derivatives of this compound to evaluate their efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds similar to acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
1.2 Anti-inflammatory Effects
In the realm of pharmaceuticals, compounds containing the dichlorophenyl moiety are often investigated for their anti-inflammatory properties. Acetic acid derivatives have been shown to modulate inflammatory pathways effectively, making them potential candidates for developing new anti-inflammatory drugs .
1.3 Synthesis of Bioactive Molecules
The compound serves as a key intermediate in the synthesis of bioactive molecules. Its unique structure allows for further chemical modifications leading to the development of novel therapeutic agents. For example, it can be utilized in synthesizing hydroxamate-based inhibitors which have been reported to possess collagenase inhibitory activity .
Agricultural Science
2.1 Pesticidal Applications
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research has indicated that derivatives of this acetic acid ester can act as effective pesticides against various agricultural pests. The incorporation of the dichlorophenyl group enhances its biological activity and selectivity towards target organisms .
2.2 Plant Growth Regulators
In addition to its pesticidal properties, compounds like this compound are being explored as potential plant growth regulators. Studies have shown that certain derivatives can improve crop yield and resilience against environmental stressors .
Materials Science
3.1 Polymer Chemistry
The compound is also investigated for its applications in polymer chemistry. Its ability to undergo polymerization reactions allows it to be used as a monomer or additive in producing polymers with enhanced properties such as thermal stability and mechanical strength .
3.2 Coatings and Adhesives
Due to its chemical reactivity, acetic acid esters are being studied for use in coatings and adhesives formulations. They can contribute to the development of materials with improved adhesion properties and resistance to environmental degradation .
Summary Table of Applications
Mechanism of Action
The mechanism by which acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, while the amino and ester groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Ethyl 2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetate ()
- Substituents : 3-fluoro and 4-methyl groups on the phenyl ring.
- Key Differences :
- Reduced electronegativity compared to dichlorophenyl.
- Methyl group increases hydrophobicity but lowers reactivity.
- Applications : Likely used in intermediates for fluorinated pharmaceuticals.
(b) Ethyl 2-((4-methoxy-2-nitrophenyl)amino)-2-oxoacetate ()
- Substituents : 4-methoxy (electron-donating) and 2-nitro (electron-withdrawing) groups.
- Key Differences: Methoxy group enhances solubility in polar solvents.
- Applications: Potential precursor in explosive or dye synthesis.
(c) Ethyl [(2-methoxyphenyl)amino]oxo-acetate ()
- Substituents : 2-methoxy group.
- Key Differences :
- Methoxy in the ortho position introduces steric hindrance.
- Lower molar mass (223.23 g/mol vs. ~275 g/mol for the target compound).
- Applications : Likely explored in coordination chemistry or as a ligand.
Functional Group Modifications
(a) Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate ()
- Modification : Incorporates a benzoyl group at the 2-position of the phenyl ring.
- Key Differences: Increased molar mass (331.75 g/mol) due to the benzoyl moiety. Higher melting point (139–141°C) compared to non-benzoylated analogs.
- Applications: Potential use in photodynamic therapy or as a UV stabilizer.
(b) Ethyl 2-((4-chloro-2-((2-fluorophenyl)ethynyl)phenyl)amino)-2-oxoacetate ()
- Modification : Ethynyl linkage to a 2-fluorophenyl group.
- Ethynyl group may increase rigidity and thermal stability.
Research Implications
- Electron-Withdrawing Groups : Dichloro and nitro substituents enhance stability but may increase toxicity.
- Steric Effects : Ortho-substituents (e.g., methoxy in ) reduce reactivity due to hindered access to the amide group.
- Biological Activity : Chlorinated analogs show promise in mimicking penicillin derivatives, warranting further antimicrobial studies ().
Biological Activity
Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS Number: 6951-42-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and the structure-activity relationship (SAR) that influences its efficacy.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₁Cl₂NO₃
- Molecular Weight : 276.116 g/mol
- Density : 1.346 g/cm³
- LogP : 2.5636
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties. The following sections provide detailed findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer potential of acetic acid derivatives, including this compound. Notably:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC₅₀ values were reported in the range of 0.12–2.78 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Inhibition of Bacterial Growth :
Case Studies and Research Findings
Several case studies highlight the effectiveness of acetic acid derivatives:
| Study | Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.12 | Apoptosis induction via p53 |
| Study B | U-937 | 0.76 | Caspase activation |
| Study C | MEL-8 | 1.47 | Cell cycle arrest |
These studies collectively underscore the potential of acetic acid derivatives as therapeutic agents in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving (i) coupling of 2,4-dichlorobenzylamine with oxamic acid derivatives, followed by (ii) esterification with ethanol. Key intermediates include 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, which is activated using carbonyldiimidazole for subsequent alkylation . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC (>98%) with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and the 2,4-dichlorophenyl moiety (aromatic protons at δ ~7.2–7.5 ppm) .
- HPLC/GC-MS : Retention time and mass fragmentation patterns (e.g., m/z 249 for the molecular ion) validate identity and detect impurities .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C=O (~1730 cm⁻¹) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation via hydrolysis of the ester group under acidic/basic conditions. Recommended storage is at −20°C in inert atmospheres (argon). Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products like 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoacetic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer : Discrepancies in anticonvulsant or antimicrobial activity among analogs (e.g., methyl vs. ethyl esters) may arise from steric effects or metabolic stability. Use in vitro metabolic assays (e.g., liver microsomes) to compare esterase-mediated hydrolysis rates. Pair with molecular docking to assess target binding (e.g., GABA receptors) . Orthogonal techniques like isothermal titration calorimetry (ITC) validate binding affinities .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Detects trace impurities (e.g., dichlorophenyl byproducts) with exact mass accuracy (<5 ppm error) .
- Derivatization-GC/MS : Enhances volatility of polar degradation products (e.g., silylation of carboxylic acids) .
- 2D-NMR : Resolves overlapping signals in complex mixtures (e.g., NOESY for spatial proximity analysis) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Design analogs with systematic substitutions:
- Electron-withdrawing groups : Replace 2,4-dichlorophenyl with 3,4-dichloro or trifluoromethyl groups to modulate electron density.
- Ester chain length : Compare ethyl, propyl, and isopropyl esters for metabolic stability.
Biological evaluation in in vivo seizure models (e.g., maximal electroshock) paired with logP measurements quantifies lipophilicity-activity trends .
Q. How can degradation pathways be mechanistically elucidated under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
